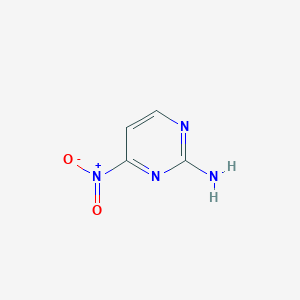

4-Nitropyrimidin-2-amine

Description

4-Nitropyrimidin-2-amine is a nitro-substituted pyrimidine derivative characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. The nitro (-NO₂) and amine (-NH₂) groups at positions 4 and 2, respectively, confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Pyrimidine derivatives are pivotal in medicinal chemistry due to their prevalence in nucleic acids and pharmacophores.

Properties

Molecular Formula |

C4H4N4O2 |

|---|---|

Molecular Weight |

140.10 g/mol |

IUPAC Name |

4-nitropyrimidin-2-amine |

InChI |

InChI=1S/C4H4N4O2/c5-4-6-2-1-3(7-4)8(9)10/h1-2H,(H2,5,6,7) |

InChI Key |

HXZSXRIRQLDGTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrimidine Derivatives

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS: 1421372-67-9) Substituents: Chloro (-Cl), methyl (-CH₃), nitro (-NO₂), and amine (-NH₂). Properties: The chloro group enhances electrophilicity, while the methyl group increases lipophilicity. This compound is used as an intermediate in drug synthesis, particularly for antimicrobial agents . Synthesis: Typically involves nitration and amination steps, similar to methods described for 5-Bromo-2-chloropyrimidin-4-amine (), where stannous chloride in HCl facilitates nitro-group reduction .

5-Bromo-2-chloropyrimidin-4-amine

- Substituents : Bromo (-Br), chloro (-Cl), and amine (-NH₂).

- Crystal Structure : Planar pyrimidine ring with Br, Cl, and NH₂ coplanar. Hydrogen bonding (N–H⋯N) forms dimers and 2D networks, enhancing thermal stability .

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Substituents : Methyl (-CH₃) and piperidinyl (C₅H₁₀N).

- Biological Relevance : Piperidinyl groups improve membrane permeability, making this compound a candidate for CNS-targeting drugs .

Pyridine Derivatives

4-Nitropyridin-2-amine (CAS: 4487-50-7) Substituents: Nitro (-NO₂) and amine (-NH₂) on a pyridine ring (one nitrogen). Similarity to Pyrimidines: Despite the single nitrogen in the ring, its electronic profile is comparable. However, reduced hydrogen-bonding capacity (vs. pyrimidines) may lower binding affinity in biological systems .

4-Methyl-3-nitropyridin-2-amine Substituents: Methyl (-CH₃) and nitro (-NO₂). Crystal Structure: Intramolecular hydrogen bonding (N–H⋯O) stabilizes the planar configuration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.